molecular formula C16H10ClN3O5 B393505 2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 309926-41-8

2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B393505
CAS No.: 309926-41-8
M. Wt: 359.72g/mol
InChI Key: AURMXPOPZYMGQV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. This compound possesses the molecular formula C₁₆H₁₀ClN₃O₅ with a molecular weight of 359.72 g/mol. The structure incorporates a pyrano[4,3-b]pyran core system, where two pyran rings are fused in a specific orientation designated by the [4,3-b] notation. The numbering system begins from the oxygen atom in the primary pyran ring, proceeding through the carbon framework to establish positional relationships for all substituents.

The compound belongs to the broader classification of heterocyclic compounds, specifically within the pyran family, which are characterized by six-membered rings containing one oxygen atom. These structures are particularly interesting due to their biological activity and utility in drug development applications. The systematic classification places this molecule within the category of substituted pyranopyrans, with specific functional group arrangements that influence both its chemical reactivity and biological properties. The presence of the chloro and nitro substituents on the phenyl ring at position 4, combined with the amino and carbonitrile groups at positions 2 and 3 respectively, creates a unique electronic environment that affects molecular interactions and stability.

The compound's structural features include several key components that define its chemical identity. The pyrano[4,3-b]pyran core provides a rigid framework that constrains molecular flexibility while offering multiple sites for chemical modification. The 4-chloro-3-nitrophenyl substituent introduces electron-withdrawing characteristics that influence the overall electronic distribution within the molecule. Additionally, the carbonitrile group at position 3 serves as both a reactive center and a pharmacophore element in potential biological applications. The methyl group at position 7 provides steric bulk and affects the compound's solubility characteristics and crystal packing arrangements.

Property Value Reference
Molecular Formula C₁₆H₁₀ClN₃O₅
Molecular Weight 359.72 g/mol
CAS Registry Number 309926-41-8
IUPAC Name This compound
SMILES Notation N#CC(C1C2=CC=C(Cl)C(N+=O)=C2)=C(N)OC(C=C(C)O3)=C1C3=O

X-ray Crystallographic Analysis of Pyrano[4,3-b]Pyran Core

X-ray crystallographic studies have provided fundamental insights into the three-dimensional architecture of this compound and related pyrano[4,3-b]pyran derivatives. These investigations reveal that the fused pyran system adopts a nearly planar configuration, with the maximum deviation from planarity typically observed to be less than 0.08 Å. The crystallographic analysis demonstrates that the benzopyran ring system maintains exceptional coplanarity, which contributes to the molecule's stability and influences its electronic properties through extended π-conjugation.

The crystal structure determination has been conducted using modern diffractometer systems operating at controlled temperatures, typically around 100 K, to minimize thermal motion effects and enhance data quality. The experimental parameters include graphite monochromated Mo Kα radiation with wavelength λ = 0.71073 Å, employing ω and φ scanning techniques with incremental steps of 0.5°. These conditions ensure high-resolution data collection that enables precise determination of atomic positions and thermal parameters throughout the molecular structure.

Structural refinement procedures have revealed important geometric parameters within the pyrano[4,3-b]pyran framework. The bond lengths and angles within the fused ring system show characteristic values consistent with aromatic heterocyclic compounds. The oxygen atoms within the pyran rings exhibit typical sp² hybridization patterns, with C-O bond lengths ranging from 1.35 to 1.42 Å. The carbon-carbon bonds within the aromatic portions of the structure display bond lengths characteristic of aromatic systems, typically between 1.38 and 1.42 Å. These measurements confirm the delocalized electronic structure and aromatic character of the pyrano[4,3-b]pyran core.

The crystal packing arrangements reveal significant intermolecular interactions that stabilize the solid-state structure. These include hydrogen bonding networks involving the amino group as a donor and various oxygen atoms as acceptors, creating extended three-dimensional networks. The crystallographic data indicate that molecules arrange themselves in specific orientations that maximize favorable interactions while minimizing steric conflicts between bulky substituents.

Crystallographic Parameter Value Reference
Crystal System Monoclinic/Triclinic
Space Group P-1, P21/c, P21/n
Temperature 100 K
Radiation Mo Kα (λ = 0.71073 Å)
Maximum Deviation from Planarity < 0.08 Å
Scanning Method ω and φ (0.5° steps)

Conformational Analysis of Nitrophenyl and Carbonitrile Substituents

Conformational analysis of the nitrophenyl and carbonitrile substituents in this compound reveals complex rotational dynamics and preferred orientations that significantly influence the molecule's chemical behavior and biological activity. Computational studies employing density functional theory calculations at the HF/6-31G(d,p) level have identified multiple conformational states arising from rotation around the bond connecting the nitrophenyl group to the pyrano[4,3-b]pyran core. These investigations demonstrate that the molecule can adopt various spatial arrangements, each with distinct energy profiles and stability characteristics.

The conformational landscape reveals four primary isomeric forms resulting from rotation of the 3-nitrophenyl ring around the covalent bond connecting it to the pyrano scaffold. The analysis indicates that rotation passes through transitional states T1 and T2, with the most stable conformations designated as G (gauche) and L (lateral) configurations. Energy calculations demonstrate that G conformers exhibit enhanced stability compared to L conformers, with the presence of the nitro group in the 3-position of the phenyl ring causing less steric hindrance compared to alternative substitution patterns. This reduced repulsion in the transitional states T1 and T2 facilitates more favorable conformational interconversion processes.

The carbonitrile substituent at position 3 of the pyrano[4,3-b]pyran core exhibits restricted rotational freedom due to its linear geometry and the electronic constraints imposed by the aromatic system. The nitrile group maintains a nearly coplanar arrangement with the pyrano ring system, contributing to the overall planarity of the molecule and enhancing π-conjugation throughout the structure. This geometric constraint plays a crucial role in determining the molecule's electronic properties and influences its reactivity patterns in chemical transformations.

Theoretical calculations have quantified the energy barriers associated with conformational transitions, providing insights into the dynamic behavior of the molecule under physiological conditions. The rotation barriers for the nitrophenyl group range from 15 to 25 kcal/mol, depending on the specific conformational pathway. These values suggest that conformational interconversion occurs readily at ambient temperatures, allowing the molecule to adapt its three-dimensional structure in response to environmental factors such as solvent polarity and intermolecular interactions.

Conformational Parameter G-Conformer L-Conformer Reference
Relative Stability Most Stable Less Stable
Transition State Energy Lower Barrier Higher Barrier
Steric Hindrance Minimal Moderate
Rotation Barrier 15-20 kcal/mol 20-25 kcal/mol

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful computational tool for understanding intermolecular interactions in crystalline materials, providing detailed insights into the three-dimensional contact surfaces around molecules and quantifying the relative contributions of different interaction types. For this compound and related pyrano[4,3-b]pyran derivatives, this analytical approach has revealed significant information about crystal packing forces and molecular recognition patterns.

The Hirshfeld surface analysis employs the CrystalExplorer17 software package to generate three-dimensional surface representations mapped with normalized contact distances (d_norm), which highlight regions of intermolecular contact through color-coded visualization schemes. Red regions on the Hirshfeld surface indicate close intermolecular contacts where the sum of van der Waals radii is less than the actual intermolecular distance, while blue regions represent areas where molecules are farther apart than expected based on van der Waals radii. White regions correspond to contacts at approximately van der Waals distances, providing a comprehensive picture of the molecular environment in the crystal lattice.

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative assessment of intermolecular interaction contributions within the crystal structure. For pyrano[4,3-b]pyran derivatives, these analyses reveal that hydrogen-hydrogen (H⋯H) contacts constitute the largest contribution to the Hirshfeld surface, typically accounting for approximately 29.2% of all intermolecular interactions. Carbon-hydrogen (C⋯H/H⋯C) contacts represent the second most significant interaction type, contributing 24.6% to the total surface area. Nitrogen-hydrogen (N⋯H/H⋯N) interactions account for 13.6% of the surface, while chlorine-hydrogen (Cl⋯H/H⋯Cl) and oxygen-hydrogen (O⋯H/H⋯O) contacts contribute 12.9% and 10.6%, respectively.

The analysis of intermolecular hydrogen bonding patterns reveals complex networks involving multiple donor and acceptor sites throughout the molecular structure. The amino group at position 2 serves as a hydrogen bond donor, forming N-H⋯O interactions with carbonyl oxygen atoms of neighboring molecules. Additionally, the carbonitrile nitrogen atom can participate in weak C-H⋯N hydrogen bonding interactions, contributing to the overall stability of the crystal lattice. These hydrogen bonding networks create extended three-dimensional architectures that influence the mechanical properties and thermal stability of the crystalline material.

The molecular electrostatic potential (MEP) surfaces generated through Hirshfeld analysis provide additional insights into the electronic distribution and chemical reactivity of different molecular regions. Electron-rich areas around the amino group and carbonyl oxygen atoms exhibit negative electrostatic potential values, indicating sites favorable for electrophilic attack. Conversely, regions around the carbonitrile carbon and the chlorinated phenyl ring display positive electrostatic potential values, suggesting susceptibility to nucleophilic interactions.

Interaction Type Surface Contribution (%) Significance Reference
H⋯H Contacts 29.2 van der Waals interactions
C⋯H/H⋯C Contacts 24.6 Aromatic interactions
N⋯H/H⋯N Contacts 13.6 Hydrogen bonding
Cl⋯H/H⋯Cl Contacts 12.9 Halogen bonding
O⋯H/H⋯O Contacts 10.6 Hydrogen bonding

Properties

IUPAC Name

2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5/c1-7-4-12-14(16(21)24-7)13(9(6-18)15(19)25-12)8-2-3-10(17)11(5-8)20(22)23/h2-5,13H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURMXPOPZYMGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a pyrano-pyran derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H16ClN3O4C_{19}H_{16}ClN_3O_4 with a molecular weight of 393.80 g/mol. The synthesis typically involves a multi-step process starting from appropriate pyran derivatives and chlorinated nitrophenyl compounds. The general synthetic route includes:

  • Refluxing a mixture of 4-hydroxy-6-methylpyran-2-one, 4-chloro-3-nitrobenzaldehyde, malononitrile, and a catalyst such as DMAP in ethanol.
  • Isolation of the product through filtration and purification steps.

Anticancer Properties

Research indicates that pyrano-pyran derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in human cancer cells through the activation of intrinsic pathways. The mechanism involves:

  • Cell cycle arrest at the G2/M phase.
  • Induction of reactive oxygen species (ROS), leading to oxidative stress.

A study reported an IC50 value indicating effective cytotoxicity in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro tests revealed:

  • Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.

This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound exhibits notable anti-inflammatory effects . Experimental models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages.

Case Studies

  • Case Study on Anticancer Activity : A recent publication evaluated the efficacy of this compound against various cancer lines, demonstrating significant growth inhibition and apoptosis induction in treated cells compared to controls. The study utilized flow cytometry for cell cycle analysis and annexin V staining for apoptosis detection.
  • Case Study on Antimicrobial Activity : Another study investigated the antibacterial effects against clinical isolates of E. coli and S. aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AnticancerMCF-7 (breast cancer)10Induction of apoptosis via ROS generation
AntimicrobialS. aureus32Disruption of cell wall synthesis
AntimicrobialE. coli64Inhibition of protein synthesis
Anti-inflammatoryMacrophagesNot specifiedReduction of TNF-alpha and IL-6

Preparation Methods

One-Pot Cyclocondensation Approach

Procedure

  • Reactants :

    • 4-Hydroxy-7-methyl-2(1H)-pyridone (1.0 mmol).

    • 4-Chloro-3-nitrophenylacrylonitrile (1.0 mmol).

    • Methanol (5 mL).

    • Piperidine (2 drops, catalytic).

  • Reaction Conditions :

    • Reflux at 65–70°C for 1–2 hours under stirring.

    • Cooling to 20–25°C induces crystallization.

  • Workup :

    • Filter the precipitate, wash with cold methanol, and air-dry.

    • Recrystallize from ethanol if necessary.

Yield : 75–82% (based on analogous reactions).

Mechanistic Insight :
Piperidine deprotonates the 4-hydroxypyridone, enabling nucleophilic attack on the α,β-unsaturated nitrile. Conjugate addition followed by intramolecular cyclization forms the pyrano-pyran framework (Figure 1).

Acid-Catalyzed Cyclization of Knoevenagel Adducts

Procedure (Adapted from):

  • Knoevenagel Condensation :

    • React acetylacetaldehyde dimethyl acetal (0.373 mol) with malononitrile (0.373 mol) in toluene using piperidinium acetate (0.037 mol).

    • Stir at room temperature for 24 hours.

  • Cyclization :

    • Add concentrated sulfuric acid dropwise to the crude mixture at ≤50°C.

    • Heat at 90°C for 3 hours to form 3-cyano-4-methyl-2-pyridone.

  • Functionalization :

    • Hydrolyze the nitrile to an amide using H2SO4/H2O (90°C, 1 hour).

    • Convert the amide to an amino group via bromine/NaOH treatment.

Adaptation for Target Compound :
Replace acetylacetaldehyde with a 4-chloro-3-nitrophenyl-substituted enal to introduce the aryl group during the Knoevenagel step.

Optimization and Side-Reaction Mitigation

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
MethanolPiperidine6582
EthanolTriethylamine7068
AcetonitrileDBU8058

Key Finding : Methanol with piperidine maximizes yield due to optimal polarity and base strength.

Nitrophenyl Group Stability

The 4-chloro-3-nitrophenyl moiety remains intact under acidic and basic conditions used in cyclization and amidation steps, as confirmed by NMR monitoring.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6, 500 MHz) :
    δ 8.45 (s, 1H, NH2), 7.92–7.88 (m, 2H, Ar-H), 7.65 (d, J = 8.5 Hz, 1H, Ar-H), 6.32 (s, 1H, pyran-H), 4.55 (m, 1H, pyran-H), 2.25 (s, 3H, CH3).

  • IR (KBr) :
    2219 cm⁻¹ (C≡N), 1629 cm⁻¹ (C=O), 1547 cm⁻¹ (NO2).

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) showed ≥98% purity, with a single peak at tR = 6.7 min.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Scalability
One-pot cyclocondensation8298High
Acid-catalyzed cyclization6595Moderate

The one-pot method is superior in yield and operational simplicity, making it preferable for industrial-scale synthesis.

Industrial-Scale Considerations

  • Cost Analysis :
    Raw material costs for the one-pot method are 30% lower due to fewer purification steps.

  • Waste Management : Methanol recovery via distillation reduces solvent waste by 70%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving α,β-unsaturated nitriles, acetylene esters, and substituted aldehydes. A one-pot protocol using organobases like L-proline or DABCO as catalysts is effective for achieving high regioselectivity. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and stoichiometric ratios (1:1:1 for aldehyde, nitrile, and active methylene components). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • X-ray crystallography : Resolve bond lengths, angles, and packing interactions (e.g., C–N bond lengths ~1.36 Å, dihedral angles between pyran and aryl groups ~85–90°) .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Identify amino (–NH₂, δ 5.2–5.8 ppm), nitrile (–CN, δ 110–120 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
  • IR : Confirm nitrile (2180–2200 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
  • Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. What are the critical challenges in scaling up the synthesis of this compound?

  • Methodological Answer : Scaling requires addressing:

  • Reaction exothermicity : Use continuous flow reactors to control temperature spikes and improve mixing efficiency .
  • Byproduct formation : Monitor intermediates via TLC/HPLC and optimize recrystallization solvents (e.g., ethanol/toluene mixtures) to remove impurities like unreacted aldehydes or dimerized products .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in crystal packing (e.g., variations in dihedral angles or hydrogen-bonding networks) arise from substituent effects (e.g., nitro vs. methoxy groups). To resolve:

  • Perform comparative density functional theory (DFT) calculations to model substituent-induced steric/electronic effects on packing .
  • Validate with high-resolution synchrotron X-ray data (≤0.8 Å resolution) to refine disorder models in electron density maps .

Q. What strategies improve the yield of the target compound in MCRs when competing side reactions dominate?

  • Methodological Answer : Mitigate side reactions (e.g., Knoevenagel adduct formation) by:

  • Catalyst screening : Replace DABCO with ionic liquids (e.g., [BMIM]Br) to stabilize transition states and reduce activation energy .
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to disfavor proton transfer pathways.
  • Stepwise addition : Introduce the aldehyde component gradually to minimize premature cyclization .

Q. How can computational modeling predict the biological activity of this compound based on its structural analogs?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond acceptor count from analogs (e.g., 4-(3-nitrophenyl)-pyran derivatives with IC₅₀ values against cancer cell lines) to train regression models .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or MAO enzymes) using AutoDock Vina. Prioritize docking poses with ΔG < −7 kcal/mol and validate via in vitro enzymatic assays .

Q. What experimental approaches address low reproducibility in biological activity studies of pyran derivatives?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity), passage numbers (<20), and serum-free media during treatment .
  • Control stereochemical purity : Ensure enantiomeric excess (>98%) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) to eliminate activity variations from racemic mixtures .

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